molecular formula C9H17Cl2N3 B1441512 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride CAS No. 1255717-25-9

4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride

Cat. No.: B1441512
CAS No.: 1255717-25-9
M. Wt: 238.15 g/mol
InChI Key: WFCHEWBSRYZNFZ-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride is a chemical compound with the empirical formula C9H17Cl2N3 and a molecular weight of 238.16 g/mol . It is a solid compound that is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride typically involves the reaction of piperidine with imidazole under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the final compound in its dihydrochloride form .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as mixing, heating, and purification, followed by crystallization to obtain the compound in its solid form .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while reduction may produce reduced piperidine derivatives .

Scientific Research Applications

4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride can be compared with other similar compounds, such as:

  • 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
  • 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride
  • (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride
  • 1-Methyl-4-(1-piperidin-4-ylethyl)piperazine trihydrochloride dihydrate

These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific imidazole and piperidine moieties, which confer distinct reactivity and biological activity .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-3-10-4-2-9(1)7-12-6-5-11-8-12;;/h5-6,8-10H,1-4,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCHEWBSRYZNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride
Reactant of Route 2
4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride
Reactant of Route 3
4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride
Reactant of Route 4
4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride
Reactant of Route 5
4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride
Reactant of Route 6
4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride

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